N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9-15(10(2)21-18-9)16(20)17-7-13(19)12-8-22-14-6-4-3-5-11(12)14/h3-6,8,13,19H,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYADYHTWHUSTFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates.
Introduction of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxyethyl halide reacts with the benzothiophene core.
Formation of Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile or an amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under suitable conditions to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs significantly influence its physicochemical properties, bioavailability, and mechanism of action. Below is a detailed comparison with three related compounds:
Structural and Functional Comparisons
Key Differentiators
The cyclohexene-containing analog lacks aromaticity, reducing π-π stacking interactions critical for DNA intercalation or protein binding .
Linker and Substituents: The hydroxyethyl group in the target compound may improve aqueous solubility compared to PB11’s methylsulfanyl linker, which is more lipophilic .
Salt Forms :
- The hydrochloride salt in the Enamine compound enhances solubility but may require reformulation for oral bioavailability, unlike the neutral target compound .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Benzothiophene Moiety : This component is known for its diverse biological activities.
- Oxazole Ring : Contributes to the compound's potential as a bioactive agent.
- Hydroxyethyl Group : Enhances solubility and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets. It has been studied for its potential effects on:
- Neuroprotection : The compound may exert protective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neuroinflammatory pathways .
- Anticancer Properties : Research indicates that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Anticancer Activity
This compound has demonstrated notable anticancer properties in several studies.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Bacillus subtilis | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
-
Neuroprotective Effects :
A study highlighted the compound's ability to reduce oxidative stress in neuronal cells, suggesting its potential for treating neurodegenerative diseases. The mechanism involves the modulation of reactive oxygen species (ROS) levels and activation of antioxidant pathways . -
Anticancer Mechanism :
Research conducted on various cancer cell lines revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by cytochrome c release and caspase activation. -
Antimicrobial Efficacy :
In vitro tests showed that the compound selectively inhibits Gram-positive bacteria while exhibiting moderate activity against Gram-negative strains. The structure–activity relationship indicates that modifications to the benzothiophene moiety enhance antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, and how do reaction conditions influence yield and purity?
- Answer : The compound is synthesized via multi-step organic reactions. A common approach involves condensation between a benzothiophene derivative and an oxazole-carboxamide precursor. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
- Catalysts : Bases like NaH or K₂CO₃ facilitate carboxamide bond formation .
- Temperature : Optimal yields (60–93%) are achieved at 170–210°C, as seen in analogous oxazole-thiazole syntheses .
- Monitoring : TLC or HPLC ensures reaction progression and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most effective for structural characterization of this compound?
- Answer : Key techniques include:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzothiophene C3-hydroxyethyl, oxazole C4-carboxamide) .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (hydroxyl O-H) validate functional groups .
- HPLC-MS : Quantifies purity and molecular ion ([M+H]⁺) matching the theoretical mass (C₁₉H₁₈N₂O₃S) .
Q. What are the primary pharmacological targets explored for this compound in preclinical studies?
- Answer : Preliminary studies suggest activity against:
- Kinase inhibition : Structural analogs show affinity for tyrosine kinases (e.g., EGFR) due to the oxazole-carboxamide scaffold .
- Antimicrobial targets : Benzothiophene derivatives disrupt bacterial membrane proteins .
- In vitro assays : IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) are typically ≤10 μM .
Advanced Research Questions
Q. How can contradictory data on the compound’s bioactivity across different assays be resolved?
- Answer : Discrepancies arise from assay-specific conditions. Mitigation strategies include:
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 μM) to compare IC₅₀ values .
- Cell line validation : Ensure genetic stability (e.g., via STR profiling) to rule out phenotypic drift .
- Target engagement assays : Surface plasmon resonance (SPR) or thermal shift assays confirm direct binding to proposed targets .
Q. What strategies optimize the compound’s synthetic pathway when scaling from milligram to gram quantities?
- Answer : Scalability challenges include:
- Solvent economy : Replace DMF with recyclable solvents (e.g., acetonitrile) to reduce waste .
- Catalyst loading : Reduce NaH usage via catalytic Pd-mediated coupling (≤5 mol%) .
- Workflow automation : Continuous flow reactors improve yield reproducibility (±2% error) .
Q. How does the substitution pattern (e.g., benzothiophene vs. benzoxazole) impact structure-activity relationships (SAR)?
- Answer : Comparative SAR studies with structural analogs reveal:
| Analog | Modification | Bioactivity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Target Compound | Benzothiophene + oxazole | 8.2 (EGFR) | |
| N-Benzyl oxazole | Benzyl substitution | 12.5 (EGFR) | |
| Methoxy-phenyl | Electron-donating group | 25.7 (EGFR) |
- Key Insight : Benzothiophene enhances lipophilicity (logP ~3.5) and membrane permeability compared to benzoxazole analogs (logP ~2.8) .
Q. What computational methods are recommended for predicting off-target interactions?
- Answer : Advanced in silico approaches include:
- Molecular docking : AutoDock Vina screens against >500 human kinases (∆G ≤ -8 kcal/mol indicates high affinity) .
- Pharmacophore modeling : Identifies critical H-bond acceptors (oxazole O) and hydrophobic pockets (benzothiophene) .
- MD simulations : Assess binding stability (RMSD ≤2 Å over 100 ns trajectories) .
Methodological Notes
- Synthesis Optimization : Prioritize reaction monitoring (HPLC) and scalability .
- Bioactivity Validation : Combine in vitro assays (e.g., MTT, Western blot) with target engagement studies .
- SAR Analysis : Use crystallography (if available) or DFT calculations to rationalize substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
